![molecular formula C50H46BrN3O4 B8013866 Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)](/img/structure/B8013866.png)
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)
Overview
Description
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester is a fluorescent compound known for its applications in various scientific fields. It is a derivative of Rhodamine B, modified with a phenanthrene group, which enhances its properties for specific uses. The compound is characterized by its vibrant purple color and high solubility in DMSO (dimethyl sulfoxide) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester involves several steps, starting with the preparation of Rhodamine B. The phenanthrene group is then introduced through a series of reactions, including amidation and esterification. The final product is purified using chromatographic techniques to achieve a purity of over 97% .
Industrial Production Methods
Industrial production of Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the phenanthrene group, altering the compound’s properties.
Substitution: The ester and amide groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester involves its ability to fluoresce upon excitation by light. The phenanthrene group enhances its fluorescence properties, making it a valuable tool for imaging and detection. The compound interacts with specific molecular targets, such as metal ions, through coordination bonds, leading to changes in its fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester: Another derivative of Rhodamine B with similar applications but different structural modifications.
Rhodamine 6G: A widely used fluorescent dye with different spectral properties.
Fluorescein: A common fluorescent compound used in various imaging applications.
Uniqueness
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester stands out due to its enhanced fluorescence properties and specific interactions with metal ions. Its unique structure allows for targeted applications in both biological and chemical research, making it a versatile and valuable compound .
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(phenanthren-9-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H45N3O4.BrH/c1-5-52(6-2)36-25-27-43-46(30-36)57-47-31-37(53(7-3)8-4)26-28-44(47)48(43)41-19-13-14-20-42(41)50(55)56-32-33-21-23-34(24-22-33)49(54)51-45-29-35-15-9-10-16-38(35)39-17-11-12-18-40(39)45;/h9-31H,5-8,32H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOMKPJGBKVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC7=CC=CC=C7C8=CC=CC=C86.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


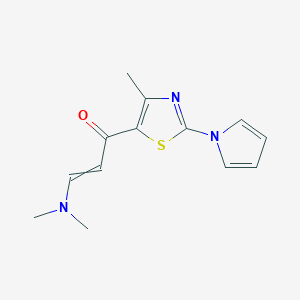

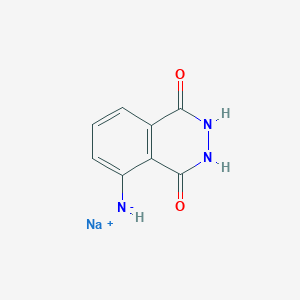
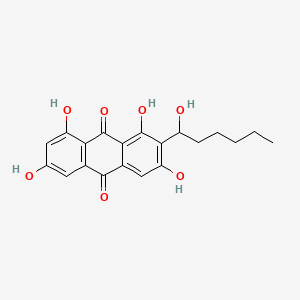
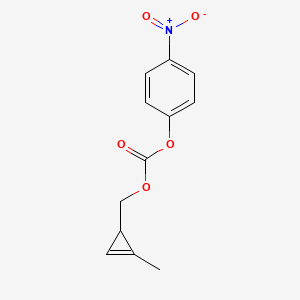
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-](/img/structure/B8013816.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B8013835.png)
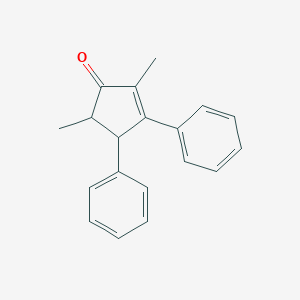
![(1R,2S,5R,6R)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B8013847.png)
![(1S,2S,5R,6S)-3-azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one](/img/structure/B8013851.png)
![(1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one](/img/structure/B8013852.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8013863.png)
![3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013871.png)
